molecular formula C33H28FN2O5D5 B602579 P-羟基阿托伐他汀内酯 CAS No. 265989-49-9

P-羟基阿托伐他汀内酯

货号 B602579
CAS 编号: 265989-49-9
分子量: 561.67
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P-Hydroxyatorvastatin lactone is a metabolite intended for pharmaceutical applications . It’s a chemical compound that is a type of chemical entity .


Synthesis Analysis

The synthesis of atorvastatin lactone, which is closely related to P-Hydroxyatorvastatin lactone, has been achieved under high-speed vibration milling conditions . The process involves a Hantzsch-type sequential three-component reaction followed by hydrolytic deprotection/lactonization .


Molecular Structure Analysis

The molecular formula of P-Hydroxyatorvastatin lactone is C33H33FN2O5 . Its average mass is 556.624 Da and its monoisotopic mass is 556.237366 Da .


Chemical Reactions Analysis

Atorvastatin, the parent compound of P-Hydroxyatorvastatin lactone, undergoes interconversion to its inactive lactone form in vivo . This interconversion is a critical part of the drug’s pharmacokinetics .

科学研究应用

  1. 色谱分析:Crevar-Sakač等人(2013年)优化了一种色谱分析方法,用于分析阿托伐他汀及其代谢物,包括P-羟基阿托伐他汀内酯,在血浆中。这种方法可用于生物样品分析(Crevar-Sakač等人,2013年)

  2. 人类血浆中的检测:Hermann,Christensen和Reubsaet(2005年)开发了一种色谱分析方法,用于检测阿托伐他汀及其代谢物,包括P-羟基阿托伐他汀内酯,在人类血浆中,在低剂量阿托伐他汀给药后有用于临床研究(Hermann, Christensen, & Reubsaet, 2005)

  3. 人类血清中的定量:Jemal等人(1999年)开发了一种用于定量阿托伐他汀及其代谢物,包括P-羟基阿托伐他汀内酯,在人类血清中的方法。这种方法有助于评估高血清胆固醇治疗(Jemal et al., 1999)

  4. 代谢和药效学比较:Filppula等人(2021年)研究了他汀类药物的体外代谢,包括P-羟基阿托伐他汀内酯的代谢,为比较药理学建模提供了见解(Filppula et al., 2021)

  5. 药物相互作用和转运:Sakaeda等人(2005年)研究了他汀酸和内酯形式对细胞色素P450代谢活性和多药耐药蛋白1转运活性的影响,其中包括P-羟基阿托伐他汀内酯(Sakaeda et al., 2005)

  6. P-糖蛋白调节:Bogman等人(2001年)研究了他汀类药物,包括P-羟基阿托伐他汀内酯,对P-糖蛋白介导的转运的逆转作用,这对多药耐药有重要意义(Bogman等人,2001年)

  7. 与转运体的相互作用:Chen等人(2005年)研究了他汀类药物,包括P-羟基阿托伐他汀内酯,与各种药物转运体(如P-糖蛋白和有机阴离子转运肽)的相互作用,这些转运体在药物代谢中起关键作用(Chen et al., 2005)

  8. 氧化代谢的预测:Caron,Ermondi和Testa(2007年)使用MetaSite算法预测他汀类药物的氧化代谢,包括P-羟基阿托伐他汀内酯,有助于理解这些药物的代谢(Caron,Ermondi,& Testa,2007年)

  9. 人体体外代谢:Prueksaritanont等人(1997年)研究了辛伐他汀的体外代谢,这对理解P-羟基阿托伐他汀内酯的代谢有重要意义(Prueksaritanont et al., 1997)

  10. LS180细胞中MDR1表达和功能:Yamasaki等人(2009年)探讨了他汀类药物,包括P-羟基阿托伐他汀内酯,对人类肠上皮细胞中MDR1表达和功能的调节(Yamasaki et al., 2009)

属性

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJMDZSAAFACAM-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167535
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-Hydroxyatorvastatin lactone

CAS RN

163217-70-7
Record name (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163217-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxyatorvastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYATORVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
M Hermann, MP Bogsrud, E Molden… - Clinical …, 2006 - Wiley Online Library
Background The most serious side effect from statin treatment is myopathy, which may proceed to rhabdomyolysis. This is the first study to investigate whether the pharmacokinetics of …
Number of citations: 161 ascpt.onlinelibrary.wiley.com
M Crevar-Sakač, Z Vujić, Z Vujčić, B Marković… - Acta …, 2016 - akjournals.com
… Unfortunately, we were not able to obtain reference standards of o-hydroxyatorvastatin lactone and p-hydroxyatorvastatin lactone for method validation, so this method excluded these …
Number of citations: 9 akjournals.com
BL Morse, JJ Alberts, MM Posada… - CPT …, 2019 - Wiley Online Library
… metabolites are also present in plasma, as atorvastatin lactone and the corresponding CYP3A4-mediated metabolites, o-hydroxyatorvastatin lactone and p-hydroxyatorvastatin lactone; …
Number of citations: 20 ascpt.onlinelibrary.wiley.com
M Hermann, H Christensen, JLE Reubsaet - Analytical and bioanalytical …, 2005 - Springer
… atorvastatin lactone, o- and p-hydroxyatorvastatin lactone for method validation. Lactone forms … Formation of atorvastatin lactone, o- and p- hydroxyatorvastatin lactone by this procedure …
Number of citations: 156 link.springer.com
IB Skottheim, MP Bogsrud, M Hermann… - Molecular diagnosis & …, 2011 - Springer
… , p-hydroxyatorvastatin acid, p-hydroxyatorvastatin lactone, and o-hydroxyatorvastatin … The measured concentrations of p-hydroxyatorvastatin lactone, o-hydroxyatorvastatin acid, o…
Number of citations: 22 link.springer.com
IB Skottheim, K Stormark, H Christensen… - Clinical …, 2009 - Wiley Online Library
… limit of quantification (LLOQ) was 0.5 ng/ml for o-OH atorvastatin acid and 0.2 ng/ml for atorvastatin acid, atorvastatin lactone, p-hydroxyatorvastatin acid, p-hydroxyatorvastatin lactone, …
Number of citations: 88 ascpt.onlinelibrary.wiley.com
L Nováková, D Šatínský, P Solich - TrAC Trends in Analytical Chemistry, 2008 - Elsevier
We review high-performance liquid chromatography (HPLC) methods for the determination of two major statins used in clinical treatment – simvastatin and atorvastatin – in various …
Number of citations: 169 www.sciencedirect.com
P du Souich, G Roederer, R Dufour - Pharmacology & therapeutics, 2017 - Elsevier
… ) reported that in patients with atorvastatin-induced SIM, plasma concentrations of o-hydroxyatorvastatin, p-hydroxyatorvastatin, atorvastatin lactone and p-hydroxyatorvastatin lactone …
Number of citations: 150 www.sciencedirect.com
PS Kee, PKL Chin, MA Kennedy, SDS Maggo - Frontiers in Genetics, 2020 - frontiersin.org
… A PK study conducted with atorvastatin-related myopathy cases found that elevated AUCs of atorvastatin lactone and p-hydroxyatorvastatin lactone among patients suffering from …
Number of citations: 33 www.frontiersin.org
A Anadón, I Ares, MR Martínez-Larrañaga… - Toxicology, 2021 - Elsevier
… It was shown in patients with atorvastatin-induced SIM, plasma concentrations of o-hydroxyatorvastatin, p-hydroxyatorvastatin, atorvastatin lactone, and p-hydroxyatorvastatin lactone …
Number of citations: 0 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。